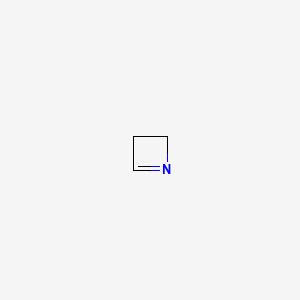

1-Azetine

Overview

Description

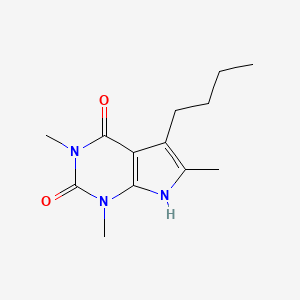

It is characterized by an imine functional group with a double bond between the nitrogen atom and the neighboring carbon atom . This compound is part of a broader class of unsaturated four-membered N-heterocycles, which have gained interest due to their potential as reactive intermediates and biologically active compounds .

Preparation Methods

The synthesis of 1-Azetine has historically been challenging, but recent advancements have provided new methods to access this compound. The primary synthetic routes include:

[2+2]-Cycloadditions: This method involves the cycloaddition of an imine and an alkene component, often catalyzed by a Lewis acid.

Elimination Reactions: These reactions typically involve the elimination of a leaving group from a precursor molecule to form the azetine ring.

Ring Expansions: This approach involves the expansion of smaller ring systems to form the four-membered azetine ring.

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing these synthetic routes for large-scale production .

Chemical Reactions Analysis

1-Azetine undergoes various chemical reactions, including:

Substitution: The imine moiety in this compound can undergo nucleophilic substitution reactions, leading to a wide range of substituted azetines.

Common reagents used in these reactions include Lewis acids for cycloadditions, reducing agents like hydrogen gas for reductions, and various nucleophiles for substitution reactions . The major products formed from these reactions are often substituted or polycyclic azetidines .

Scientific Research Applications

1-Azetine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Azetine is primarily driven by its imine functional group and the inherent ring strain of the four-membered ring. The imine moiety can participate in various addition reactions, while the ring strain makes the compound highly reactive under certain conditions . These properties allow this compound to act as a versatile intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

1-Azetine is often compared to other four-membered N-heterocycles, such as azetidines and 2-azetines. Key differences include:

The unique imine functionality and high ring strain of this compound make it a highly desirable synthetic target with distinct reactivity compared to its counterparts .

Properties

IUPAC Name |

2,3-dihydroazete | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-2-4-3-1/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLWKRLAWHBMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218106 | |

| Record name | 1-Azetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6788-85-8 | |

| Record name | 1-Azetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)

![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)